3-Fluoro-5,6-dimethoxy-1,2,4-triazine
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Overview
Description
3-Fluoro-5,6-dimethoxy-1,2,4-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure composed of three carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5,6-dimethoxy-1,2,4-triazine typically involves the nucleophilic substitution of a triazine precursor. One common method starts with cyanuric chloride, which undergoes sequential nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of specific solvents, catalysts, and temperature controls to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5,6-dimethoxy-1,2,4-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine and methoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other molecules through coupling reactions, such as amide or ester formation.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N-methylmorpholine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazine, while coupling reactions can produce amides or esters .
Scientific Research Applications
3-Fluoro-5,6-dimethoxy-1,2,4-triazine has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism by which 3-Fluoro-5,6-dimethoxy-1,2,4-triazine exerts its effects involves its ability to interact with various molecular targets. The fluorine and methoxy groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in peptide coupling reactions.
2,4,6-Tri-substituted-1,3,5-triazines: Known for their applications in herbicides and polymer stabilizers.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used for amide synthesis.
Uniqueness
3-Fluoro-5,6-dimethoxy-1,2,4-triazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to other triazine derivatives. This makes it a valuable compound for specific applications where fluorine’s electronegativity and size play a crucial role .
Properties
Molecular Formula |
C5H6FN3O2 |
---|---|
Molecular Weight |
159.12 g/mol |
IUPAC Name |
3-fluoro-5,6-dimethoxy-1,2,4-triazine |
InChI |
InChI=1S/C5H6FN3O2/c1-10-3-4(11-2)8-9-5(6)7-3/h1-2H3 |
InChI Key |
LWRZAPPSVITXJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=NC(=N1)F)OC |
Origin of Product |
United States |
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